2-(4-methyl-1,3-benzoxazol-2-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}phenol
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Overview
Description
2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL: is a complex organic compound that features a benzoxazole ring, a nitrophenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a suitable aromatic precursor, such as benzaldehyde, using a mixture of concentrated nitric acid and sulfuric acid.
Condensation Reaction: The final step involves the condensation of the benzoxazole derivative with the nitrophenyl derivative in the presence of a base, such as sodium hydroxide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance its activity and selectivity towards specific biological targets.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features can be optimized to improve pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism of action of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]PHENOL
- 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-HYDROXYPHENYL)METHYLIDENE]AMINO]PHENOL
Uniqueness
The uniqueness of 2-(4-METHYL-1,3-BENZOXAZOL-2-YL)-4-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]PHENOL lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the nitro group, in particular, provides opportunities for further functionalization and modification, enhancing its versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C21H15N3O4 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-(4-methyl-1,3-benzoxazol-2-yl)-4-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C21H15N3O4/c1-13-3-2-4-19-20(13)23-21(28-19)17-11-15(7-10-18(17)25)22-12-14-5-8-16(9-6-14)24(26)27/h2-12,25H,1H3 |
InChI Key |
LISWKLCQPSFZCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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